![molecular formula C13H15N5O2S B5877212 N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea, also known as NSC 745887, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives and has been studied for its ability to inhibit various enzymes and proteins involved in the regulation of cell growth and proliferation.
Mécanisme D'action
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 exerts its anti-cancer effects by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. It has been shown to bind to the ATP-binding site of cyclin-dependent kinases, thereby preventing their activity and leading to cell cycle arrest. N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 also inhibits histone deacetylases, leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic properties, making it a valuable tool for cancer research. However, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 also has some limitations. It has been found to have low solubility and stability in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurological disorders. In addition, further studies are needed to optimize the synthesis and formulation of N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 to improve its bioavailability and efficacy.
Méthodes De Synthèse
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinyl)aniline with thiosemicarbazide, followed by the reaction with carbon disulfide and subsequent treatment with hydrazine hydrate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and histone deacetylases. In addition, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-(1,2,5-thiadiazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-13(16-12-9-14-21-17-12)15-10-1-3-11(4-2-10)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZWVIAWXTTWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

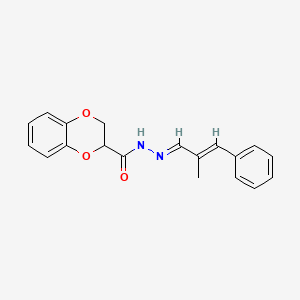
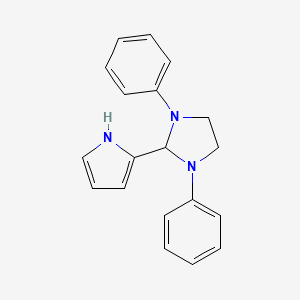
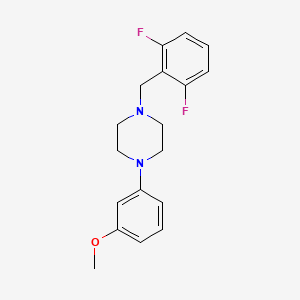

![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)


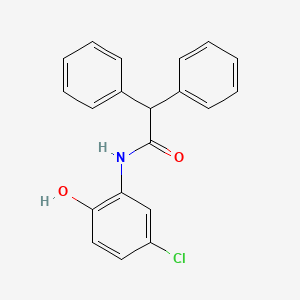


![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)
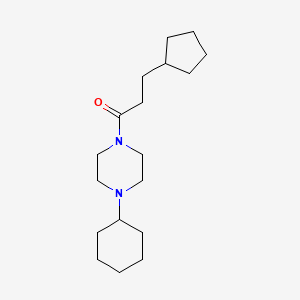
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)